molecular formula C18H23NO6S2 B2948880 methyl 3-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)-4-methoxybenzoate CAS No. 2034467-67-7

methyl 3-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)-4-methoxybenzoate

Cat. No. B2948880
CAS RN: 2034467-67-7
M. Wt: 413.5
InChI Key: QXVUZTGHRWKOLM-UHFFFAOYSA-N
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Description

“Methyl 3-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)-4-methoxybenzoate” is a complex organic compound. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The compound also has a sulfamoyl group (-SO2NH2), a methoxy group (-OCH3), and a carboxylate ester group (-COOCH3) .

Scientific Research Applications

Photodynamic Therapy Applications

A study on zinc phthalocyanine derivatives, substituted with new benzenesulfonamide derivative groups containing Schiff base, demonstrated promising applications in photodynamic therapy for cancer treatment. These compounds show good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Another study explored the synthesis and characterization of imino-4-methoxyphenol thiazole derived Schiff base ligands. These compounds were tested for their antibacterial and antifungal activities, showing moderate activity against selected species of bacteria and fungi. The study suggests potential applications of such compounds in developing antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Environmental Pollution Reduction

Research on Achromobacter sp. demonstrated its ability to degrade thiophenic compounds like dibenzothiophene, present in fossil fuels, suggesting an application in biodesulfurization to reduce environmental pollution from fossil fuel combustion. The bacterium follows a sulfur-specific pathway, converting pollutants into less harmful compounds (Bordoloi, Rai, Chaudhuri, & Mukherjee, 2014).

Antioxidant Properties

A study on phenyl ether derivatives from the marine-derived fungus Aspergillus carneus highlighted the discovery of compounds with strong antioxidant activity. This suggests potential research applications in exploring antioxidant agents for therapeutic uses (Xu, Zhang, Zhu, Cao, & Zhu, 2017).

properties

IUPAC Name

methyl 3-[(5-hydroxy-3-thiophen-3-ylpentyl)sulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO6S2/c1-24-16-4-3-14(18(21)25-2)11-17(16)27(22,23)19-8-5-13(6-9-20)15-7-10-26-12-15/h3-4,7,10-13,19-20H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVUZTGHRWKOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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